

Spectroscopic data of 3-Iodo-1H-pyrrolo[2,3-c]pyridine (NMR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1439049

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **3-Iodo-1H-pyrrolo[2,3-c]pyridine**

Introduction

3-Iodo-1H-pyrrolo[2,3-c]pyridine, a derivative of 6-azaindole, represents a significant heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to indole allows it to function as a bioisostere, while the strategic placement of the iodine atom provides a versatile handle for further chemical modifications, particularly through cross-coupling reactions. Understanding the precise spectroscopic signature of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its role in complex chemical transformations.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **3-Iodo-1H-pyrrolo[2,3-c]pyridine**. While publicly available, raw spectral data for this specific compound is scarce, this document leverages established principles of spectroscopy and data from analogous structures to construct a reliable predictive model. This approach offers researchers a robust framework for the identification and characterization of this and related compounds.

Molecular Structure and Numbering

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. The numbering convention used throughout this guide for the pyrrolo[2,3-c]pyridine

core is essential for assigning specific signals to the correct atoms.

Figure 1: Structure and numbering of **3-Iodo-1H-pyrrolo[2,3-c]pyridine**.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a primary tool for elucidating the hydrogen framework of a molecule. The predicted chemical shifts (δ) for **3-Iodo-1H-pyrrolo[2,3-c]pyridine** are influenced by the electron-withdrawing nature of the pyridine nitrogen and the heavy atom effect of iodine. The analysis is typically performed in a deuterated solvent such as DMSO-d₆, which can accommodate the N-H proton.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
N1-H	11.5 - 12.5	br s	-	The acidic proton on the pyrrole nitrogen is typically broad and downfield, especially in DMSO.
H2	7.5 - 7.8	s	-	This proton is a singlet due to the adjacent C3-iodine substitution. Its chemical shift is influenced by the adjacent nitrogen and iodine.
H4	8.1 - 8.4	d	$J \approx 5.5$	This proton is ortho to the pyridine nitrogen (N6), resulting in a significant downfield shift. It is coupled to H5.
H5	7.2 - 7.5	dd	$J \approx 5.5, 1.5$	This proton is coupled to both H4 and H7.
H7	8.5 - 8.8	d	$J \approx 1.5$	This proton is adjacent to the electron-withdrawing pyridine nitrogen

and is shifted
significantly
downfield. It
shows a small
coupling to H5.

^{13}C NMR Spectroscopy

Carbon NMR (^{13}C NMR) provides insight into the carbon skeleton of the molecule. The chemical shifts are highly dependent on the local electronic environment. The presence of the electronegative nitrogen atoms and the iodine atom are the dominant factors influencing the carbon resonances.

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C2	125 - 130	This carbon is adjacent to the pyrrole nitrogen and is expected to be in the typical aromatic region.
C3	75 - 85	The direct attachment of the heavy iodine atom causes a significant upfield shift (the "heavy atom effect"). This is a key diagnostic signal.
C3a	128 - 132	A quaternary carbon at the fusion of the two rings.
C4	145 - 150	This carbon is adjacent to the pyridine nitrogen and is expected to be significantly downfield.
C5	118 - 122	An aromatic carbon in the pyridine ring.
C7	140 - 145	This carbon is adjacent to the pyridine nitrogen and is shifted downfield.
C7a	135 - 140	A quaternary carbon at the fusion of the two rings, influenced by the adjacent pyrrole nitrogen.

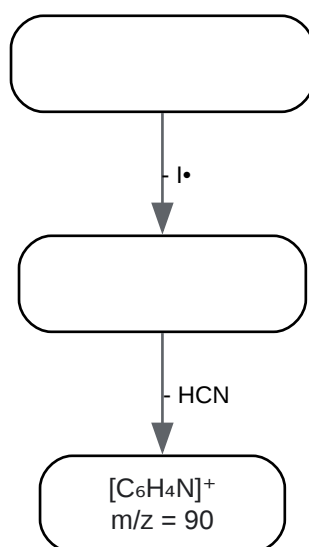
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For **3-Iodo-1H-pyrrolo[2,3-c]pyridine**, the molecular formula is $C_7H_5IN_2$.

- Molecular Weight:
 - Monoisotopic Mass: 243.95 g/mol
 - Average Mass: 244.03 g/mol

Under typical Electron Ionization (EI) conditions, the molecule is expected to ionize to form a molecular ion ($M^{+\bullet}$), which will then undergo fragmentation. The most prominent fragmentation pathway is often the loss of the iodine radical due to the relative weakness of the C-I bond.

Predicted Fragmentation Pathway:



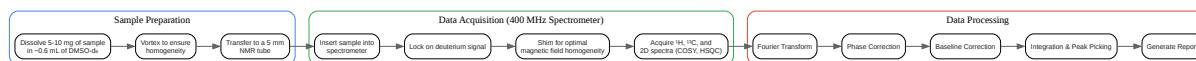
[Click to download full resolution via product page](#)

Figure 2: Predicted EI-MS fragmentation of **3-iodo-1H-pyrrolo[2,3-c]pyridine**.

Experimental Protocols

To obtain high-quality spectroscopic data for **3-iodo-1H-pyrrolo[2,3-c]pyridine**, the following experimental procedures are recommended.

NMR Spectroscopy Workflow



[Click to download full resolution via product page](#)

Figure 3: Standard workflow for NMR data acquisition and processing.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The use of DMSO- d_6 is recommended to ensure the solubility of the polar heterocyclic compound and to allow for the observation of the N-H proton.
- **Data Acquisition:** Utilize a 400 MHz (or higher) NMR spectrometer. After inserting the sample, the instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity. Standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra should be acquired. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
- **Data Processing:** The raw data (Free Induction Decay) should be processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Mass Spectrometry Protocol

Methodology:

- **Sample Introduction:** For a volatile and thermally stable compound like this, direct insertion or gas chromatography (GC-MS) can be used. For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

- **Ionization:** Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for library matching and structural elucidation.
- **Analysis:** A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.
- **Data Interpretation:** Analyze the resulting mass spectrum for the molecular ion peak (m/z 244) and the key fragment ions (e.g., m/z 117).

Conclusion

The spectroscopic characterization of **3-Iodo-1H-pyrrolo[2,3-c]pyridine** is a critical step in its synthesis and application. This guide provides a detailed predictive framework for its ^1H NMR, ^{13}C NMR, and MS data. The key diagnostic features to look for are the upfield-shifted C3 signal in the ^{13}C NMR due to the iodine atom, the singlet for H2 in the ^1H NMR, and the characteristic loss of an iodine radical in the mass spectrum. By following the outlined experimental protocols, researchers can confidently acquire and interpret the data needed to verify the structure and purity of this important heterocyclic compound.

- To cite this document: BenchChem. [Spectroscopic data of 3-Iodo-1H-pyrrolo[2,3-c]pyridine (NMR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1439049#spectroscopic-data-of-3-iodo-1h-pyrrolo-2-3-c-pyridine-nmr-ms\]](https://www.benchchem.com/product/b1439049#spectroscopic-data-of-3-iodo-1h-pyrrolo-2-3-c-pyridine-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com